molecular formula C22H24N4O4 B2602252 1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899942-40-6

1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2602252
M. Wt: 408.458
InChI Key: PTDLQZZNGBJZCT-UHFFFAOYSA-N
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Description

1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
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Scientific Research Applications

Complexation with Copper(II)

  • Pyridine carboxamide ligands, similar in structure to the specified compound, have been used in the synthesis of copper(II) complexes. These ligands demonstrate extensive intramolecular hydrogen bonding interactions and form tricopper(II) complexes with copper(II) acetate monohydrate. X-ray crystallography has confirmed deprotonation of the amidic nitrogen atoms in these complexes (Jain et al., 2004).

Synthesis of Heterocyclic Analogues

  • The compound's structure is relevant in the synthesis of heterocyclic analogues of phthalhydrazides, notably in the formation of N-oxides of cyclic hydrazides of pyridine and pyrazine dicarboxylic acids. These derivatives have been synthesized through direct oxidation (Paul, 1984).

Novel Heterobicyclic Structures

  • Substituted pyrazolo[4,3-c]pyridine-3-ols, akin to the given compound, have been synthesized, presenting novel fused heterobicyclic structures. These derivatives are developed using aryl aldehydes, ammonium formate, and acetoacetanilide (Karthikeyan et al., 2014).

Reactions with Formamide

  • Pyridine N-oxides and pyrazine di-N-oxides, closely related to the compound , react with formamide. These reactions predominantly result in carbamoylation at the aromatic ring, with some yielding pyrimidinyl derivatives (Hirota et al., 1987).

Synthesis of Cytotoxic Compounds

  • Derivatives of pyridine and pyrazole, similar to the given compound, have been used in the synthesis of new cytotoxic heterocyclic compounds. These derivatives display significant growth inhibitory effects on certain cell lines, indicating potential in medicinal chemistry (Mansour et al., 2020).

Exploration of Unconquered Chemical Space

  • The compound's structure contributes to the exploration of unconquered chemical space in heterocyclic chemistry. It's related to the development of synthetically feasible bicyclic heteroaromatic rings with potential medicinal interest (Thorimbert et al., 2018).

Formation of Metal–Organic Frameworks (MOFs)

  • Compounds structurally related to the specified molecule have been used to form metal-organic frameworks (MOFs) with copper. These MOFs feature a 10(3) network topology, with water molecules located in the cavities of the framework (Cati & Stoeckli-Evans, 2014).

properties

IUPAC Name

1-pyridin-4-yl-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-28-18-13-16(14-19(29-2)21(18)30-3)24-22(27)26-12-11-25-10-4-5-17(25)20(26)15-6-8-23-9-7-15/h4-10,13-14,20H,11-12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDLQZZNGBJZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

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